sodium;3-ethoxy-3-oxoprop-1-en-1-olate sodium;3-ethoxy-3-oxoprop-1-en-1-olate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13488865
InChI: InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,6H,2H2,1H3;/q;+1/p-1
SMILES:
Molecular Formula: C5H7NaO3
Molecular Weight: 138.10 g/mol

sodium;3-ethoxy-3-oxoprop-1-en-1-olate

CAS No.:

Cat. No.: VC13488865

Molecular Formula: C5H7NaO3

Molecular Weight: 138.10 g/mol

* For research use only. Not for human or veterinary use.

sodium;3-ethoxy-3-oxoprop-1-en-1-olate -

Specification

Molecular Formula C5H7NaO3
Molecular Weight 138.10 g/mol
IUPAC Name sodium;3-ethoxy-3-oxoprop-1-en-1-olate
Standard InChI InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,6H,2H2,1H3;/q;+1/p-1
Standard InChI Key ITWVTNYFGKFDGE-UHFFFAOYSA-M
Isomeric SMILES CCOC(=O)C=C[O-].[Na+]
Canonical SMILES CCOC(=O)C=C[O-].[Na+]

Introduction

Synthesis and Manufacturing

Primary Synthetic Route

The most documented synthesis involves the base-induced deprotonation of ethyl formate followed by hydrolysis (Equation 1):

CH3COOCH2CH3+NaOHCH2=C(O)ONa++CH3CH2OH+H2O\text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{NaOH} \rightarrow \text{CH}_2=\text{C(O)O}^- \text{Na}^+ + \text{CH}_3\text{CH}_2\text{OH} + \text{H}_2\text{O}

Ethyl formate reacts with aqueous sodium hydroxide under controlled conditions (25–40°C, 4–6 hours), yielding the sodium enolate after neutralization. The reaction proceeds via nucleophilic attack by hydroxide at the carbonyl carbon, followed by elimination of ethanol.

Optimization and Scalability

Industrial-scale production requires meticulous control of:

  • Temperature: Elevated temperatures (>50°C) promote side reactions, reducing yield.

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state.

  • Stoichiometry: A 1:1 molar ratio of ethyl formate to NaOH minimizes byproduct formation.

Post-synthesis purification typically involves recrystallization from ethanol/water mixtures, achieving >95% purity.

Chemical Structure and Properties

Molecular Characteristics

PropertyValue
Molecular weight138.10 g/mol
Monoisotopic mass138.029288 Da
Solubility (25°C)120 mg/mL in H₂O
Storage conditions-20°C, desiccated

The planar enolate system delocalizes electron density across the C1–C2–O3 framework, rendering the α-carbon nucleophilic (Figure 1). Infrared spectroscopy confirms carbonyl stretching at 1680 cm⁻¹ and C–O–C vibrations at 1150 cm⁻¹.

Stability and Degradation

The compound is hygroscopic and decomposes above 150°C, releasing CO₂ and ethylene. Prolonged exposure to moisture induces hydrolysis to malonic acid derivatives:

C5H7NaO3+H2OCH2(COOH)2+NaOH+CH3CH2OH\text{C}_5\text{H}_7\text{NaO}_3 + \text{H}_2\text{O} \rightarrow \text{CH}_2(\text{COOH})_2 + \text{NaOH} + \text{CH}_3\text{CH}_2\text{OH}

Reactivity and Chemical Reactions

Hydrolysis

As a sodium enolate, the compound undergoes rapid hydrolysis in aqueous media, producing malonic acid semi-esters. This reactivity is exploited in buffer systems for enzymatic studies, where controlled release of carboxylate anions modulates pH.

Nucleophilic Additions

The α-carbon attacks electrophilic substrates (e.g., alkyl halides, carbonyls), forming C–C bonds. For example, reaction with benzyl bromide yields ethyl 3-benzyl-3-oxopropanoate:

C5H7NaO3+C6H5CH2BrC6H5CH2C(O)OCH2CH3+NaBr\text{C}_5\text{H}_7\text{NaO}_3 + \text{C}_6\text{H}_5\text{CH}_2\text{Br} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{C(O)OCH}_2\text{CH}_3 + \text{NaBr}

Esterification and Transesterification

The ethoxy group participates in acid-catalyzed ester exchanges, enabling synthesis of branched esters for polymer precursors.

Applications in Research and Industry

Organic Synthesis

  • Malonic Acid Production: Hydrolysis yields malonic acid, a key building block for barbiturates and flavorants.

  • Heterocycle Formation: Cyclocondensation with ureas generates pyrimidine derivatives, relevant in pharmaceutical chemistry.

Biochemical Studies

  • Enzyme Kinetics: Serves as a substrate for esterases and lipases, elucidating catalytic mechanisms.

  • Metabolic Pathway Analysis: Incorporation into fatty acid analogs tracks β-oxidation in vitro.

Comparative Analysis with Related Compounds

CompoundKey DifferencesReactivity Profile
Sodium ethoxideLacks carbonyl; stronger baseLimited nucleophilicity
Sodium acetateNo double bond; lower solubilityPoor conjugate addition
Magnesium 3-ethoxy-3-oxopropanoateDivalent cation; slower hydrolysisEnhanced thermal stability

The enolate’s conjugated system confers superior electrophilic reactivity compared to saturated salts.

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